molecular formula C16H20FN3O3 B6994752 N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide

N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide

Cat. No.: B6994752
M. Wt: 321.35 g/mol
InChI Key: AWUCWDRPQWEWLX-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a fluorine atom at the 5-position, a methylene bridge connecting to an oxolane ring, and a propanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable formylating agent, such as formic acid or trimethyl orthoformate, to form the benzimidazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the benzimidazole ring through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Methylene Bridge Formation: The benzimidazole derivative is then reacted with formaldehyde to introduce the methylene bridge.

    Oxolane Ring Attachment: The oxolane ring is attached via a nucleophilic substitution reaction using oxirane and a suitable base.

    Propanamide Group Addition: Finally, the propanamide group is introduced through an amidation reaction using propanoyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom enhances the compound’s binding affinity and selectivity, while the oxolane and propanamide groups contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-benzimidazole: Lacks the methylene bridge, oxolane ring, and propanamide group.

    N-methyl-2-(oxolan-2-ylmethoxy)propanamide: Lacks the benzimidazole core and fluorine atom.

    Benzimidazole derivatives: Various derivatives with different substituents at the 5-position and other modifications.

Uniqueness

N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide is unique due to its specific combination of a fluorinated benzimidazole core, a methylene bridge, an oxolane ring, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]-2-(oxolan-2-ylmethoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c1-10(23-8-11-3-2-6-22-11)16(21)18-7-12-13(17)4-5-14-15(12)20-9-19-14/h4-5,9-11H,2-3,6-8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCWDRPQWEWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=CC2=C1N=CN2)F)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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